
Butyltintris(laurylmercapto acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltintris(laurylmercapto acetate) is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound consists of a tin atom bonded to three laurylmercapto acetate groups, making it a versatile molecule with interesting reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(laurylmercapto acetate) typically involves the reaction of tributyltin chloride with laurylmercapto acetic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
On an industrial scale, the production of Butyltintris(laurylmercapto acetate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyltintris(laurylmercapto acetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurylmercapto acetate groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides and other nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Butyltintris(laurylmercapto acetate) has found applications in several scientific research areas, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.
Mécanisme D'action
The mechanism by which Butyltintris(laurylmercapto acetate) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dilaurate
Comparison
Butyltintris(laurylmercapto acetate) differs from similar compounds in its specific functional groups and reactivity. While tributyltin chloride and tributyltin oxide are well-known for their use as biocides and antifouling agents, Butyltintris(laurylmercapto acetate) offers additional versatility due to its laurylmercapto acetate groups. This makes it more suitable for applications in organic synthesis and material science.
Conclusion
Butyltintris(laurylmercapto acetate) is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential uses in various fields make it an interesting subject for further research and development. As scientific understanding of its mechanism of action and interactions with biological systems grows, new applications and opportunities for this compound are likely to emerge.
Propriétés
Numéro CAS |
26292-98-8 |
|---|---|
Formule moléculaire |
C46H90O6S3Sn |
Poids moléculaire |
954.1 g/mol |
Nom IUPAC |
dodecyl 2-[butyl-bis[(2-dodecoxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
XGQTTWHUFMHJMA-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
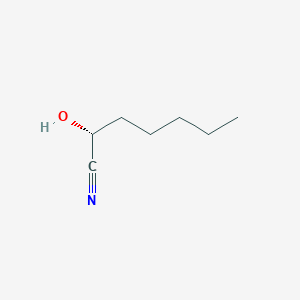
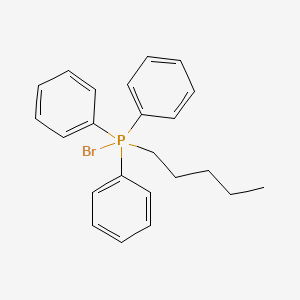
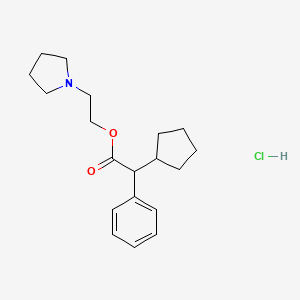
ammonium methyl sulfate](/img/structure/B13757663.png)
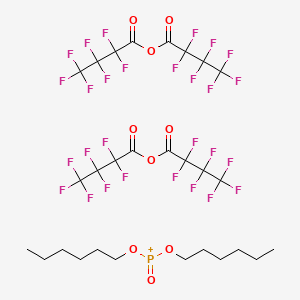
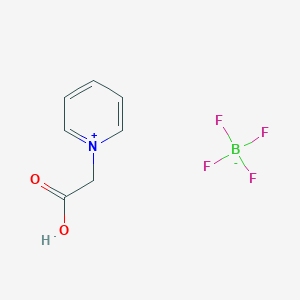
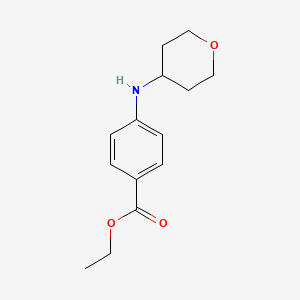
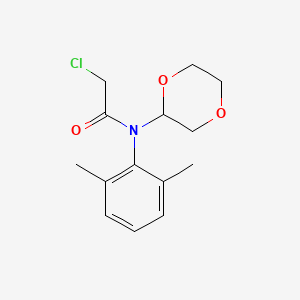
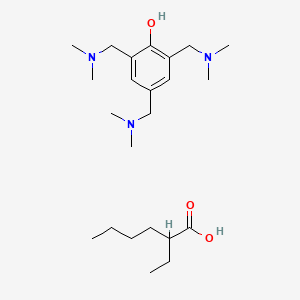
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
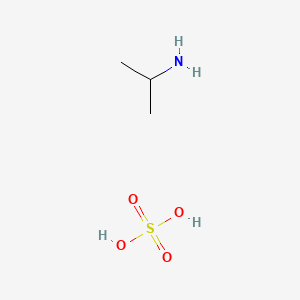
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
